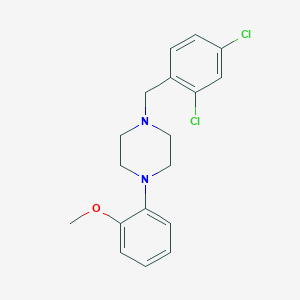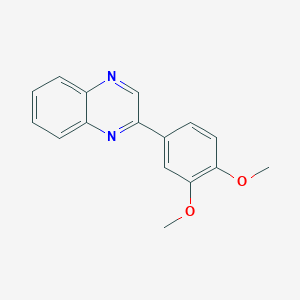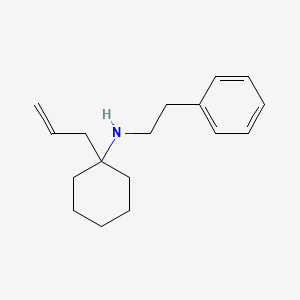![molecular formula C21H18N4O3S B3485219 N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3485219.png)
N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
Übersicht
Beschreibung
N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide, commonly known as AQ-13, is a quinoxaline-based compound that has been extensively studied for its potential as an anti-cancer agent. AQ-13 has shown promising results in preclinical studies, exhibiting potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. In
Wirkmechanismus
The exact mechanism of action of AQ-13 is not fully understood. However, studies have shown that AQ-13 can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins (Li et al., 2010; Wang et al., 2004). AQ-13 has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Li et al., 2010).
Biochemical and Physiological Effects
AQ-13 has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that AQ-13 can induce DNA damage, inhibit cell cycle progression, and induce apoptosis in cancer cells (Li et al., 2010; Wang et al., 2004). In vivo studies have shown that AQ-13 can inhibit tumor growth and metastasis in mouse xenograft models of breast and lung cancer (Li et al., 2010; Wang et al., 2004). AQ-13 has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity (Wang et al., 2004).
Vorteile Und Einschränkungen Für Laborexperimente
AQ-13 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it exhibits potent anti-cancer activity in vitro and in vivo. However, AQ-13 also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, AQ-13 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on AQ-13. One area of interest is the development of analogs that have improved solubility and pharmacokinetic properties. Another area of interest is the identification of biomarkers that can predict response to AQ-13 treatment in cancer patients. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of AQ-13 in animal models before clinical trials can be initiated.
Conclusion
AQ-13 is a quinoxaline-based compound that has shown promising results as an anti-cancer agent in preclinical studies. Its mechanism of action involves the induction of apoptosis and inhibition of cell survival pathways. AQ-13 has several advantages for lab experiments, but also has limitations such as poor solubility and lack of clinical trial data. Future research on AQ-13 should focus on the development of analogs with improved properties, identification of biomarkers for patient selection, and further preclinical studies to evaluate safety and efficacy.
Wissenschaftliche Forschungsanwendungen
AQ-13 has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that AQ-13 exhibits potent anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer (Li et al., 2010; Wang et al., 2004). In vivo studies have also shown that AQ-13 can inhibit tumor growth in mouse xenograft models of breast and lung cancer (Li et al., 2010; Wang et al., 2004).
Eigenschaften
IUPAC Name |
N-[3-(4-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-28-16-13-11-15(12-14-16)22-20-21(24-19-10-6-5-9-18(19)23-20)25-29(26,27)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTJXYCRMDRZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7,9-dimethyl-4-(4-phenyl-1-piperazinyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B3485149.png)
![ethyl 2-[(4-morpholinylcarbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3485152.png)
![4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine](/img/structure/B3485155.png)
![4-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-7-chloroquinoline](/img/structure/B3485167.png)
![7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3485171.png)

![2,2'-[[(1,3-benzodioxol-5-ylmethyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3485177.png)
![N-(2,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B3485189.png)




![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3485229.png)